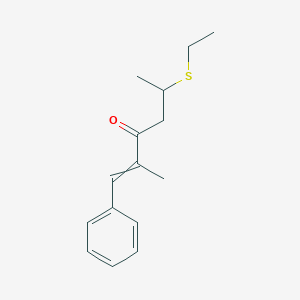
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one is an organic compound characterized by the presence of an ethylsulfanyl group, a methyl group, and a phenyl group attached to a hexenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable precursor with ethylsulfanyl groups, followed by the introduction of the phenyl and methyl groups through subsequent reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while maintaining high product quality. The use of advanced technologies such as flow reactors and automated control systems can enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学研究应用
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can form covalent bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- 5-(Methylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 5-(Propylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 5-(Butylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
Uniqueness
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The ethylsulfanyl group provides a balance between hydrophobicity and reactivity, while the phenyl group enhances its stability and potential for π-π interactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
属性
CAS 编号 |
923038-89-5 |
|---|---|
分子式 |
C15H20OS |
分子量 |
248.4 g/mol |
IUPAC 名称 |
5-ethylsulfanyl-2-methyl-1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C15H20OS/c1-4-17-13(3)11-15(16)12(2)10-14-8-6-5-7-9-14/h5-10,13H,4,11H2,1-3H3 |
InChI 键 |
RRGALIPXRPFCHN-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C)CC(=O)C(=CC1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
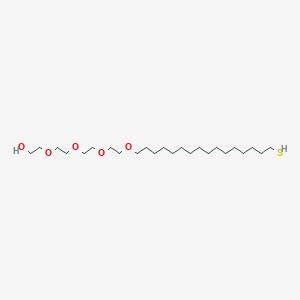
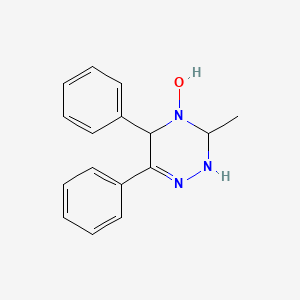
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
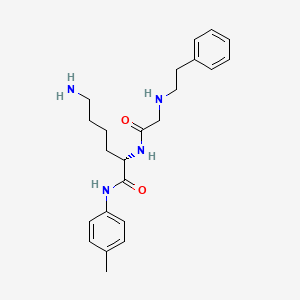
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
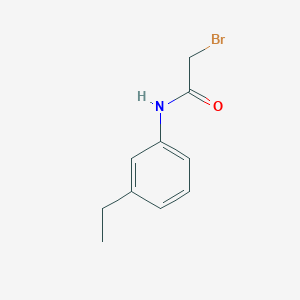
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
